(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid
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Overview
Description
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid is a compound that consists of a dipeptide formed by the condensation of (2S)-2-amino-4-methylsulfanylbutanoic acid and (2S)-2-amino-propanoic acid, with formic acid as a counter ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid typically involves the following steps:
Formation of (2S)-2-amino-4-methylsulfanylbutanoic acid: This can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Formation of (2S)-2-amino-propanoic acid: This can be synthesized through the hydrolysis of (2S)-2-amino-propanoic acid esters.
Condensation Reaction: The two amino acids are then condensed using a coupling reagent such as dicyclohexylcarbodiimide in the presence of a base like triethylamine to form the dipeptide.
Addition of Formic Acid: Finally, formic acid is added to the dipeptide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology
It can be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.
Medicine
Industry
It can be used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-methylsulfanylbutanoic acid: A precursor in the synthesis of the compound.
(2S)-2-amino-propanoic acid: Another precursor in the synthesis.
Other dipeptides: Compounds with similar structures but different amino acid sequences.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid lies in its specific amino acid sequence and the presence of formic acid, which may impart unique properties and reactivity compared to other dipeptides.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.CH2O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;2-1-3/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H,(H,2,3)/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURZWHGQGGGDO-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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